2-Cyano-6-methylbenzene-1-sulfonyl chloride
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Overview
Description
2-Cyano-6-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H6ClNO2S and a molecular weight of 215.66 g/mol . It is a derivative of benzene, characterized by the presence of a cyano group (-CN), a methyl group (-CH3), and a sulfonyl chloride group (-SO2Cl) attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-6-methylbenzene-1-sulfonyl chloride typically involves the sulfonylation of 2-Cyano-6-methylbenzene. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature and pressure, to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-6-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are used under basic conditions to facilitate the substitution of the sulfonyl chloride group.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Amines: Formed by the reduction of the cyano group.
Carboxylic Acids: Formed by the oxidation of the methyl group.
Scientific Research Applications
2-Cyano-6-methylbenzene-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Cyano-6-methylbenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of chloride ion (Cl-) to form the final product . The cyano group can also participate in reactions, such as reduction to form amines, which can further react to form various derivatives .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-4-methylbenzene-1-sulfonyl chloride: Similar structure but with the methyl group at the 4-position instead of the 6-position.
2-Cyano-6-chlorobenzene-1-sulfonyl chloride: Similar structure but with a chlorine atom instead of a methyl group at the 6-position.
2-Cyano-6-methylbenzene-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
Uniqueness
2-Cyano-6-methylbenzene-1-sulfonyl chloride is unique due to the presence of both a cyano group and a sulfonyl chloride group on the benzene ring. This combination of functional groups imparts distinct reactivity and allows for the synthesis of a wide range of derivatives with diverse applications in various fields .
Properties
IUPAC Name |
2-cyano-6-methylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2S/c1-6-3-2-4-7(5-10)8(6)13(9,11)12/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDBCUCPZSDYPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C#N)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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